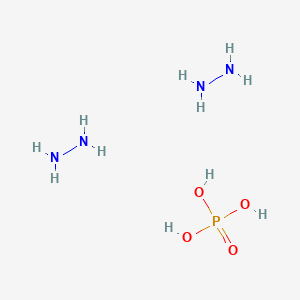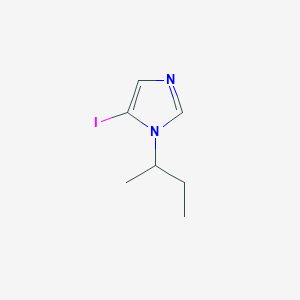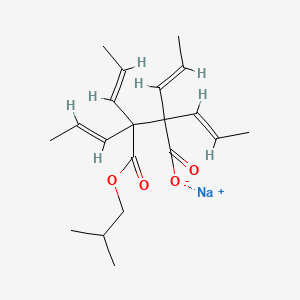
Sodium isobutyl 2-tetrapropenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium isobutyl 2-tetrapropenylsuccinate is a chemical compound with the molecular formula C20H36O4Na and a molecular weight of 356.40 g/mol. It is known for its unique structure, which includes multiple propenyl groups and a succinate backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 2-tetrapropenylsuccinate typically involves the esterification of succinic acid with isobutyl alcohol, followed by the addition of propenyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves neutralizing the ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions: Sodium isobutyl 2-tetrapropenylsuccinate undergoes various chemical reactions, including:
Oxidation: The propenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The succinate backbone allows for nucleophilic substitution reactions, where the isobutyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of base catalysts.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Various substituted succinates.
科学的研究の応用
Sodium isobutyl 2-tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants
作用機序
The mechanism of action of sodium isobutyl 2-tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s propenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The succinate backbone can participate in metabolic pathways, influencing cellular processes and biochemical reactions .
類似化合物との比較
- Sodium isobutyl succinate
- Sodium tetrapropenyl succinate
- Sodium isobutyl 2-propenylsuccinate
Comparison: Sodium isobutyl 2-tetrapropenylsuccinate stands out due to its multiple propenyl groups, which confer unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
特性
CAS番号 |
93921-09-6 |
|---|---|
分子式 |
C20H29NaO4 |
分子量 |
356.4 g/mol |
IUPAC名 |
sodium;(E)-3-(2-methylpropoxycarbonyl)-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoate |
InChI |
InChI=1S/C20H30O4.Na/c1-7-11-19(12-8-2,17(21)22)20(13-9-3,14-10-4)18(23)24-15-16(5)6;/h7-14,16H,15H2,1-6H3,(H,21,22);/q;+1/p-1/b11-7+,12-8+,13-9+,14-10+; |
InChIキー |
LLDIFBDESDOMQM-LJPQTABZSA-M |
異性体SMILES |
C/C=C/C(C(C(=O)OCC(C)C)(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+] |
正規SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OCC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


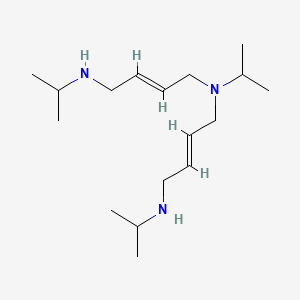
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
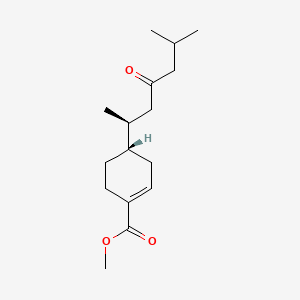

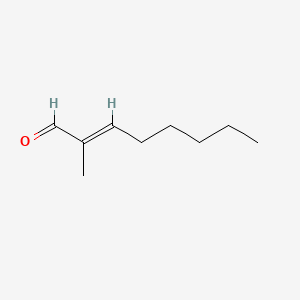
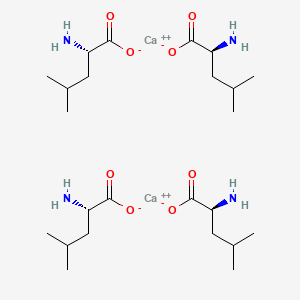
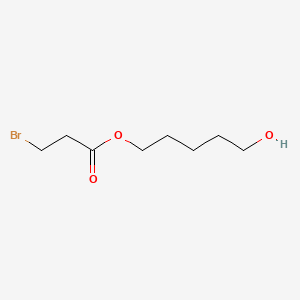
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
